4-(4-Bromobutoxy)benzophenone
Overview
Description
4-(4-Bromobutoxy)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromobutoxy group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutoxy)benzophenone typically involves the reaction of 4-hydroxybenzophenone with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutoxy)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group in the benzophenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (potassium carbonate, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products:
Substitution: Substituted benzophenone derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
4-(4-Bromobutoxy)benzophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers in coatings and plastics.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutoxy)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromobenzophenone: Lacks the bromobutoxy group, making it less versatile in certain chemical reactions.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of the bromobutoxy group, leading to different reactivity and applications.
4-Phenoxybenzophenone:
Uniqueness: 4-(4-Bromobutoxy)benzophenone is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for further modifications and derivatizations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(4-bromobutoxy)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOTZHKXNRLRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614337 | |
Record name | [4-(4-Bromobutoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101308-54-7 | |
Record name | [4-(4-Bromobutoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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